molecular formula C10H11N5O4 B017932 8,5'-Cyclo-2'-deoxyguanosine CAS No. 104504-22-5

8,5'-Cyclo-2'-deoxyguanosine

Cat. No. B017932
CAS RN: 104504-22-5
M. Wt: 265.23 g/mol
InChI Key: JYCOZDWXEDYCIX-VPXOEYFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,5'-Cyclo-2'-deoxyguanosine, also known as cGdG, is a unique DNA adduct that is formed by the reaction of DNA with a variety of exogenous and endogenous agents. This adduct has been found to play a significant role in the development of various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Mechanisms of Formation and Biological Impact
8,5'-Cyclo-2'-deoxyadenosine (cdA) and 8,5'-cyclo-2'-deoxyguanosine (cdG) are significant DNA lesions formed by hydroxyl radical attack on nucleosides, leading to intramolecular cyclization. These lesions introduce notable distortion in the DNA helix due to unusual puckering of the sugar moiety. They are repaired via nucleotide excision repair due to the unique covalent bond between the sugar and base moieties within the same nucleoside. These lesions are known to obstruct DNA polymerases, inhibit gene expression, and induce transcriptional mutagenesis. They are linked to disease processes, including carcinogenesis and neuronal death, highlighting their potential role in disease mechanisms (Jaruga & Dizdaroglu, 2008).

Structural Insights and Cyclization Mechanisms
Research on the diastereomeric forms of 5',8-cyclo-2'-deoxyguanosine has shed light on the mechanisms of cyclization and the structural implications of these DNA lesions. The studies involve the synthesis, characterization, and analysis of these lesions under various conditions, providing mechanistic insights into their formation and the preference for certain diastereomeric forms. These findings are crucial for understanding the chemical nature and the biological implications of these lesions in DNA (Chatgilialoglu et al., 2007).

Role in Disease and DNA Repair Mechanisms
8,5'-Cyclo-2'-deoxyguanosine and its diastereomers have been identified as important biomarkers for oxidative stress and DNA damage. Studies have shown that these lesions are implicated in various disease processes, including atherosclerosis and possibly other conditions characterized by oxidative stress. Their measurement in biological samples like urine and their quantification in DNA provide valuable insights into the extent of DNA damage and the body's repair mechanisms. The association of these lesions with nucleotide excision repair pathways underlines their significance in maintaining genomic stability (Jaruga et al., 2012).

properties

CAS RN

104504-22-5

Product Name

8,5'-Cyclo-2'-deoxyguanosine

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

(1R,11R,12S,13S)-5-amino-11,13-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3(8),4,9-trien-7-one

InChI

InChI=1S/C10H11N5O4/c11-10-13-7-4(9(18)14-10)12-8-5(17)6-2(16)1-3(19-6)15(7)8/h2-3,5-6,16-17H,1H2,(H3,11,13,14,18)/t2-,3+,5-,6-/m0/s1

InChI Key

JYCOZDWXEDYCIX-VPXOEYFHSA-N

Isomeric SMILES

C1[C@@H]([C@H]2[C@@H](C3=NC4=C(N3[C@@H]1O2)NC(=NC4=O)N)O)O

SMILES

C1C(C2C(C3=NC4=C(N3C1O2)N=C(NC4=O)N)O)O

Canonical SMILES

C1C(C2C(C3=NC4=C(N3C1O2)NC(=NC4=O)N)O)O

synonyms

8,5'-cyclo-2'-deoxyguanosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,5'-Cyclo-2'-deoxyguanosine
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8,5'-Cyclo-2'-deoxyguanosine
Reactant of Route 3
8,5'-Cyclo-2'-deoxyguanosine
Reactant of Route 4
8,5'-Cyclo-2'-deoxyguanosine
Reactant of Route 5
8,5'-Cyclo-2'-deoxyguanosine
Reactant of Route 6
8,5'-Cyclo-2'-deoxyguanosine

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